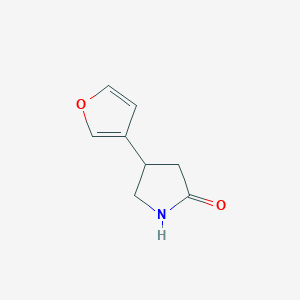

4-(3-Furyl)-2-pyrrolidinone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-(furan-3-yl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-8-3-7(4-9-8)6-1-2-11-5-6/h1-2,5,7H,3-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUZGVLQWJIHRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of the Pyrrolidinone Heterocyclic Scaffold in Organic and Medicinal Chemistry

The pyrrolidinone ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in both organic synthesis and medicinal chemistry. acs.org Its prevalence is underscored by its presence in numerous natural products and pharmacologically active compounds. researchgate.net In fact, the pyrrolidinone nucleus is considered one of the most vital heterocyclic compounds with notable pharmaceutical effects. researchgate.net This has led to its classification as a versatile lead compound in the design of potent bioactive agents. researchgate.netresearchgate.net

The significance of the pyrrolidinone scaffold is multifaceted. Its saturated, non-planar structure allows for the exploration of three-dimensional chemical space, a crucial aspect in modern drug design. nih.gov The presence of stereogenic centers in the pyrrolidine (B122466) ring contributes to the stereochemistry of the molecule, which can profoundly influence its biological activity. nih.gov Furthermore, the nitrogen atom within the ring imparts basicity and can be readily functionalized, offering numerous avenues for structural modification and optimization of pharmacological properties. nih.govnih.gov

The pyrrolidinone moiety is a cornerstone in a wide array of therapeutic agents, demonstrating diverse pharmacological activities such as antibacterial, antifungal, anticancer, and anticonvulsant properties. researchgate.netresearchgate.net Its structural features, including hydrophilicity and rigidity, make it a crucial pharmacophore in the development of drugs for conditions like diabetes and cancer. nih.gov The ability to introduce various substituents at different positions of the pyrrolidinone ring provides a powerful tool for medicinal chemists to synthesize novel molecules with enhanced biological activity. researchgate.net

The synthetic accessibility of the pyrrolidinone backbone is another key factor contributing to its importance. acs.org Numerous synthetic methods have been developed for its construction, ranging from classical 1,3-dipolar cycloadditions to more recent innovative approaches like the Smiles-Truce cascade reaction. acs.orgnih.gov This synthetic versatility facilitates the rapid generation of diverse pyrrolidinone libraries for high-throughput screening and drug discovery programs.

Strategic Importance of Furan Containing Organic Compounds in Medicinal Chemistry and Materials Science

Furan (B31954), a five-membered aromatic heterocycle containing an oxygen atom, is a fundamental building block in the development of therapeutic agents and advanced materials. nih.gov Its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention for their diverse and potent biological activities. utripoli.edu.lyutripoli.edu.ly The furan nucleus is a key structural component in a variety of pharmaceuticals, including antiviral, antifungal, anti-inflammatory, analgesic, and anticancer drugs. utripoli.edu.lyutripoli.edu.ly Even minor changes in the substitution pattern on the furan ring can lead to significant alterations in its biological activity, making it a highly tunable scaffold for medicinal chemists. utripoli.edu.ly

The versatility of furan extends beyond its role as a static scaffold. It can also serve as a flexible synthon for the creation of non-aromatic structural moieties, further expanding its utility in drug discovery. nih.gov The incorporation of the furan nucleus is a well-established synthetic strategy in the quest for new drugs, driven by the therapeutic efficacy of existing furan-based medicines. utripoli.edu.lyresearchgate.net

In the realm of materials science, furan-based compounds are recognized for their potential in creating sustainable and high-performance materials. researchgate.net Derived from abundant biomass sources like sugars, furan derivatives such as furfural (B47365) and 5-(hydroxymethyl)furfural are considered promising platform chemicals for the synthesis of a new generation of bio-based polymers, including polyesters, polyamides, and polyurethanes. researchgate.netmdpi.com These furan-based polymers offer an attractive alternative to petroleum-derived plastics, with applications in packaging and resins. researchgate.net The unique electronic properties of furan have also been exploited in the development of organic semiconductors for use in electronic devices like transistors. acs.org

Rationale for Dedicated Academic Investigation of 4 3 Furyl 2 Pyrrolidinone and Its Derivatives

Regioselective and Chemoselective Synthetic Routes to the 2-Pyrrolidinone (B116388) Core

The construction of the 2-pyrrolidinone ring with precise control over substituent placement (regioselectivity) and functional group reactivity (chemoselectivity) is paramount for the synthesis of complex target molecules. rsc.orgresearchgate.net Various strategies have been devised to achieve this, ranging from cascade reactions to multicomponent protocols.

Exploitation of Nitro-Mannich Reactions for Pyrrolidinone Annulation

The nitro-Mannich reaction has emerged as a powerful tool for the construction of pyrrolidinone rings. This method often involves a cascade or tandem sequence, where a conjugate addition to a nitroalkene is followed by an intramolecular nitro-Mannich reaction and subsequent lactamization. This one-pot process allows for the creation of multiple contiguous stereocenters with high diastereoselectivity. ucl.ac.uk

One notable example involves the conjugate addition of a diorganozinc species to a nitroacrylate. The subsequent in situ nitro-Mannich reaction and spontaneous lactamization yield the desired 2-pyrrolidinone structure. This approach has been successful in synthesizing a variety of analogs with alkyl, aryl, and heteroaryl groups, typically as a single diastereoisomer in yields ranging from 48% to 84%. ucl.ac.uk Further studies have explored asymmetric variations of this reaction, achieving moderate enantiomeric excess with the use of chiral ligands. ucl.ac.uk

A related cascade combining an asymmetric bifunctional organocatalytic nitro-Mannich reaction with a gold-catalyzed allene (B1206475) hydroamination has been developed to produce highly enantioenriched trisubstituted pyrrolidine (B122466) derivatives. acs.orgresearchgate.net This one-pot procedure affords the products in good yields with excellent diastereo- and enantioselectivities. acs.org The versatility of these products is demonstrated by their further transformation into other functionalized pyrrolidines, such as sulfonamide-containing derivatives, without loss of enantiomeric purity. acs.org

Table 1: Examples of Pyrrolidinone Synthesis via Nitro-Mannich Reactions

| Reactants | Catalyst/Reagents | Product | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Nitroacrylate, Diorganozinc, Imine | TFA | 4-Substituted-3-nitro-2-pyrrolidinone | 48-84% | Single diastereoisomer | N/A | ucl.ac.uk |

| Protected Imine, Nitroallene | Organocatalyst, Gold Catalyst | Trisubstituted Pyrrolidine | Good | >98:2 | up to 95% | acs.orgresearchgate.net |

Multicomponent Reaction Protocols for Diversified Pyrrolidinone Architectures

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical pathway to complex molecules like pyrrolidinones. researchgate.netrsc.orgmdpi.com These reactions are highly valued for their ability to rapidly generate molecular diversity from simple starting materials. rsc.orgnih.gov

A common strategy involves the in situ generation of an azomethine ylide from an amino acid and a carbonyl compound, which then undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile. tandfonline.comrsc.org For instance, the reaction of isatin, an amino acid like sarcosine (B1681465) or L-proline, and a dipolarophile can lead to the formation of spiro[pyrrolidine-2,3'-oxindoles] with multiple stereocenters. researchgate.netrsc.org The choice of reactants and reaction conditions, including the use of microwave irradiation or solvent-free conditions, can significantly influence the reaction's efficiency and selectivity. tandfonline.comrsc.org

Another MCR approach involves the reaction of aromatic aldehydes, anilines, and ethyl 2,4-dioxovalerate in acetic acid to produce 4-acetyl-3-hydroxy-3-pyrroline-2-ones. nih.gov These intermediates can be further functionalized by reacting with aliphatic amines to yield a library of 1,4,5-trisubstituted pyrrolidine-2,3-diones. nih.gov The inherent convergence and efficiency of MCRs make them a powerful tool for creating libraries of pyrrolidinone-containing compounds for various applications. nih.gov

Table 2: Multicomponent Synthesis of Pyrrolidinone Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Key Features | Reference |

| Isatin | Amino Acid (e.g., Sarcosine) | Dipolarophile | Spiro[pyrrolidine-2,3'-oxindoles] | High structural complexity, multiple stereocenters | researchgate.netrsc.org |

| Aromatic Aldehyde | Aniline | Ethyl 2,4-dioxovalerate | 4-Acetyl-3-hydroxy-3-pyrroline-2-ones | Provides platform for further diversification | nih.gov |

| Ninhydrin | Amine/Amino Acid | Alkyne | Pyrrolizine/Pyrrole Derivatives | Proceeds via [3+2] cycloaddition | rsc.org |

Catalytic Strategies for Pyrrolidinone Ring Formation

Catalysis plays a pivotal role in modern organic synthesis, enabling the development of efficient and selective methods for constructing heterocyclic scaffolds like pyrrolidinones.

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts capable of promoting a wide range of transformations, including radical reactions. A notable application is the NHC-catalyzed radical tandem cyclization for the synthesis of highly functionalized 2-pyrrolidinones. rsc.orgrsc.org This metal-free approach typically involves the reaction of aldehydes and α-bromo-N-cinnamylamides. rsc.org

The mechanism proceeds through the formation of a Breslow intermediate from the NHC and the aldehyde. researchgate.net This intermediate can then engage in a single-electron transfer (SET) process to initiate a radical cascade. rsc.orgacs.org The resulting radical undergoes cyclization to form the pyrrolidinone ring, followed by a coupling reaction to introduce further functionality. rsc.orgrsc.org This method is characterized by its broad substrate scope, excellent functional group compatibility, and high efficiency, with reported yields of up to 94%. rsc.orgrsc.org

Donor-acceptor (D-A) cyclopropanes are valuable three-carbon building blocks in organic synthesis due to their inherent ring strain and polarized nature. uni-regensburg.dersc.org Their reaction with nucleophiles can trigger a ring-opening event, leading to intermediates that can undergo subsequent cyclization to form various heterocyclic systems, including pyrrolidinones. mdpi.comthieme-connect.com

One strategy involves the Lewis acid-catalyzed ring-opening of D-A cyclopropanes with primary amines, such as anilines or benzylamines. mdpi.com This generates a γ-amino ester intermediate, which then undergoes in situ lactamization to form the pyrrolidinone ring. mdpi.com Often, this sequence is followed by dealkoxycarbonylation to yield the final 1,5-disubstituted pyrrolidin-2-one. mdpi.com This transformation demonstrates the utility of D-A cyclopropanes as 1,4-C,C-dielectrophiles. mdpi.com The stereochemistry of the reaction often proceeds with an inversion of configuration at the chiral center, consistent with an SN2-like ring-opening mechanism. mdpi.com

Another approach utilizes the cyanate (B1221674) ion as a nucleophile to open spiro-activated D-A cyclopropanes, leading to the formation of spiro[pyrrolidone-3,3'-oxindoles], which are of biological interest. researchgate.net

Cycloaddition Approaches (e.g., 1,3-Dipolar, Aza-Diels-Alder) to Pyrrolidine and Pyrrolidinone Scaffolds

Cycloaddition reactions are among the most powerful methods for the construction of cyclic compounds, offering excellent control over stereochemistry and regiochemistry.

The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a cornerstone for the synthesis of the pyrrolidine ring. tandfonline.commdpi.comresearchgate.net Azomethine ylides, often generated in situ from the decarboxylative condensation of α-amino acids with aldehydes or ketones, react with a wide range of dipolarophiles to afford polysubstituted pyrrolidines. tandfonline.commdpi.com The stereochemical outcome of these reactions can be highly dependent on the nature of the azomethine ylide and the dipolarophile. mdpi.com Catalytic asymmetric versions of this reaction have been extensively studied, providing access to enantioenriched pyrrolidine derivatives. rsc.org

The aza-Diels-Alder reaction provides a route to six-membered nitrogen heterocycles, but can also be adapted for the synthesis of fused pyrrolidine systems. nih.govdiva-portal.orgacs.org In some instances, a sequence of reactions including pyrrolidine ring formation and opening can be followed by a formal aza-Diels-Alder reaction to construct complex fused pyridine (B92270) derivatives. acs.org Inverse-electron-demand aza-Diels-Alder reactions involving N-acyliminium ions and electron-rich dienophiles have also been employed to synthesize isoindoloquinoline derivatives, which contain a fused pyrrolidinone-like core. beilstein-journals.org These reactions often exhibit high regioselectivity, which can be rationalized by frontier molecular orbital theory. beilstein-journals.org

Stereocontrolled and Asymmetric Synthesis of Chiral this compound Derivatives

Achieving stereocontrol in the synthesis of chiral this compound derivatives is crucial for their potential applications. This has been addressed through several key strategies.

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This approach has been effectively used in the synthesis of various chiral molecules. wikipedia.orgnumberanalytics.com The auxiliary, after guiding the formation of the desired stereocenter, can be removed and ideally recovered for reuse. wikipedia.org

One of the earliest examples of chiral auxiliaries was the use of 8-phenylmenthol, introduced by Elias James Corey in 1975. wikipedia.org Another common auxiliary is based on the trans-2-phenylcyclohexanol motif. wikipedia.org Oxazolidinones, popularized by David A. Evans, are also widely used chiral auxiliaries. wikipedia.org For instance, in asymmetric Michael addition reactions, Evans auxiliaries have been shown to control the formation of two chiral centers with high diastereoselectivity (up to 98% de). sioc-journal.cn The steric hindrance of the reagents often plays a significant role in the stereoselectivity of these transformations. sioc-journal.cn

In the context of pyrrolidinone synthesis, chiral auxiliaries can be employed to control the stereochemistry of key bond-forming steps. For example, the alkylation of chiral N-(dialkylamino)lactams and subsequent reductive N-N bond cleavage can produce 2-alkyl-substituted lactams with high enantiomeric purities (71-99% ee). researchgate.net Similarly, enantioselective alkylation of lactams using a chiral tetradentate lithium amide can achieve up to 98% ee. researchgate.net

| Chiral Auxiliary Type | Key Features | Representative Application |

| 8-Phenylmenthol | Introduced by E.J. Corey; often used in Diels-Alder reactions. wikipedia.orgharvard.edu | Asymmetric synthesis of prostaglandin (B15479496) intermediates. harvard.edu |

| trans-2-Phenylcyclohexanol | Developed by J.K. Whitesell; effective in ene reactions. wikipedia.org | Synthesis of (-)-heptemerone B and (-)-guanacastepene E. wikipedia.org |

| Oxazolidinones (Evans Auxiliaries) | Popularized by D.A. Evans; widely used in aldol (B89426) and alkylation reactions. wikipedia.org | Asymmetric Michael addition reactions with high diastereoselectivity. sioc-journal.cn |

| Camphorsultam (Oppolzer's Sultam) | A classic auxiliary available as both enantiomers. wikipedia.orgharvard.edu | Used in various cycloaddition and alkylation reactions. harvard.edu |

| Pseudoephedrine | Can be used as a chiral auxiliary for alkylation reactions. wikipedia.org | Asymmetric synthesis of α-substituted carboxylic acids. researchgate.net |

Organocatalytic Asymmetric Synthesis of Pyrrolidinone Frameworks

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds, including pyrrolidinones. sorbonne-universite.frmdpi.com This approach offers advantages such as operational simplicity and the use of readily available and often metal-free catalysts. sorbonne-universite.frresearchgate.net

A notable example is the enantio- and diastereoselective [3+2] cycloaddition between 2-arylidenebenzofuran-3(2H)-ones and imines, catalyzed by quinine (B1679958), to produce pyrrolidine derivatives bearing a benzofuran-3(2H)-one scaffold. sorbonne-universite.frresearchgate.net This method yields products with three adjacent stereogenic centers in excellent yields and high stereoselectivity. sorbonne-universite.frresearchgate.net The choice of catalyst is critical; for instance, simple cinchona alkaloids like quinine and quinidine (B1679956) can provide high enantioselectivity, while modifications to the catalyst structure can significantly impact the stereochemical outcome. sorbonne-universite.fr

Imidazolidinone catalysts have been successfully used in the enantioselective construction of pyrroloindoline frameworks through a cascade addition-cyclization of tryptamines with α,β-unsaturated aldehydes. pnas.org This method demonstrates broad substrate scope and provides high yields and excellent enantioselectivities. pnas.org The reaction conditions, including the choice of solvent and the presence of water, can significantly influence the enantioselectivity. pnas.org

Furthermore, confined imidodiphosphorimidate (IDPi) Brønsted acids have been employed to catalyze the formal cycloaddition of bicyclo[1.1.0]butanes with N-aryl imines, generating chiral azabicyclo[2.1.1]hexanes, which can be considered pyrrolidine isosteres. acs.org This approach achieves high enantioselectivity (up to 99:1 er) for a range of substrates. acs.org Interestingly, the presence of a furan substituent on the N-aryl imine resulted in a good enantiomeric ratio (93:7 er), although the yield was low due to polymerization. acs.org

| Catalyst Type | Reaction | Key Features |

| Quinine | [3+2] Cycloaddition | High enantio- and diastereoselectivity for pyrrolidines with benzofuranone scaffold. sorbonne-universite.frresearchgate.net |

| Imidazolidinones | Cascade Addition-Cyclization | Excellent enantioselectivities for pyrroloindoline frameworks. pnas.org |

| Confined IDPi Brønsted Acids | Formal Cycloaddition | High enantioselectivity for azabicyclo[2.1.1]hexanes. acs.org |

| Chiral Phosphoric Acid | Intramolecular aza-Michael Reaction | High yields and enantioselectivity for spirocyclic pyrrolidines. whiterose.ac.uk |

Diastereoselective Induction in Pyrrolidinone Synthesis

Diastereoselective synthesis of pyrrolidinones can be achieved through various intramolecular reactions. Copper-promoted intramolecular aminooxygenation of alkenes is one such method. nih.gov For example, α-substituted 4-pentenyl sulfonamides preferentially form 2,5-cis-pyrrolidines with high diastereomeric ratios (>20:1) and excellent yields (76–97%). nih.gov In contrast, γ-substituted substrates favor the formation of 2,3-trans-pyrrolidine adducts with moderate selectivity. nih.gov

The stereochemical outcome of these reactions is often rationalized by the formation of a chelated transition state. harvard.edu The development of such diastereoselective methods is crucial for the efficient synthesis of complex molecules containing the pyrrolidine ring, as demonstrated by the formal synthesis of the indolizidine alkaloid (+)-monomorine. nih.gov

Precursor Chemistry and Synthetic Intermediate Design for Furyl-Pyrrolidinone Systems

The design and synthesis of appropriate precursors and intermediates are fundamental to the successful construction of complex molecules like this compound. uni-koeln.de

Strategic Incorporation of the Furyl Moiety

The furan moiety can be introduced at various stages of the synthesis. One common strategy is to use a furan-containing starting material. For example, furan derivatives can be synthesized from monosaccharides through acid-catalyzed dehydration. uliege.be Another approach involves the use of furyl-containing building blocks in cycloaddition reactions. nih.gov For instance, the reaction of a furan-containing imine with other reagents can lead to the formation of a pyrrolidine ring with a furan substituent. nih.gov The incorporation of the furan moiety can also be achieved through cross-coupling reactions. sci-hub.se

A cascade reaction involving an N-H insertion into an enynal-derived metal-carbenoid followed by an intramolecular aldol reaction has been developed for the synthesis of functionalized (2-furyl)-2-pyrrolidines with high diastereoselectivity. rsc.org This method utilizes a zinc chloride catalyst and proceeds under mild conditions. rsc.org

| Strategy | Description | Example |

| From Furan-Containing Starting Materials | Utilizing commercially available or readily synthesized furan derivatives. uliege.be | Acid-catalyzed dehydration of fructose (B13574) to form 5-hydroxymethylfurfural (B1680220) (5-HMF). uliege.be |

| Cycloaddition Reactions | Incorporating the furan ring through cycloaddition of a furan-containing component. nih.gov | Reaction of a furan-containing imine in a multi-component reaction. nih.gov |

| Cascade Reactions | A sequence of reactions where the product of one step is the substrate for the next, performed in one pot. rsc.org | N-H insertion/aldol cascade to synthesize (2-furyl)-2-pyrrolidines. rsc.org |

| Cross-Coupling Reactions | Formation of a carbon-carbon bond between a furan derivative and the pyrrolidine precursor. sci-hub.se | Palladium-catalyzed Heck arylation of 1-(methoxycarbonyl)-2,5-dihydropyrrole with a furan-containing aryl halide. sci-hub.se |

Convergent and Divergent Synthetic Strategies for Advanced Intermediates

Both convergent and divergent strategies are employed in the synthesis of advanced intermediates for furyl-pyrrolidinone systems.

In contrast, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of different target molecules. sathyabama.ac.in This strategy is particularly useful for creating libraries of related compounds for screening purposes. An oxidant-controlled divergent synthesis has been developed to produce pyrrolidone-fused pyrimido[1,2-b]indazoles from a common enone intermediate. rsc.org

Functionalization of the Pyrrolidinone Nitrogen Atom

The nitrogen atom of the pyrrolidinone ring in this compound serves as a key handle for introducing structural diversity. The lone pair of electrons on the nitrogen allows it to act as a nucleophile, readily participating in various substitution reactions.

N-Substituent Modifications and Their Influence on Molecular Properties

Modification of the N-substituent on the pyrrolidinone ring is a common strategy to modulate the physicochemical and biological properties of this compound derivatives. The introduction of different functional groups at this position can significantly impact factors such as solubility, lipophilicity, metabolic stability, and target-binding affinity.

For instance, N-alkylation or N-acylation can alter the molecule's polarity and hydrogen bonding capabilities. Introducing a basic nitrogen atom, such as in a dialkylaminoalkyl chain, can enhance aqueous solubility at physiological pH. Conversely, appending a lipophilic group can increase the compound's ability to cross cellular membranes.

The electronic nature of the N-substituent also plays a role. Electron-withdrawing groups, like an acyl or a sulfonyl group, can decrease the basicity of the pyrrolidinone nitrogen and potentially influence the reactivity of the entire ring system.

| N-Substituent | Potential Influence on Molecular Properties |

| Alkyl Chains | Increased lipophilicity, potential for altered metabolic stability. |

| Acyl Groups | Decreased basicity of the nitrogen, potential for improved metabolic stability against N-dealkylation. |

| Aminoalkyl Groups | Increased aqueous solubility (at physiological pH), introduction of a basic center. |

| Aromatic/Heteroaromatic Rings | Introduction of π-stacking interactions, potential for altered target binding. |

Transformations at the Pyrrolidinone Carbon Positions (C-3, C-4, C-5)

The carbon backbone of the pyrrolidinone ring offers additional sites for chemical modification, allowing for the fine-tuning of molecular shape and the introduction of new pharmacophoric elements.

Nucleophilic and Electrophilic Functionalizations

The carbon atoms adjacent to the carbonyl group (C-3 and C-5) exhibit different reactivity profiles. The C-3 position, being alpha to the carbonyl, can be deprotonated with a suitable base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides or aldehydes, to introduce substituents at this position.

The C-5 position, being part of the lactam ring and adjacent to the nitrogen, is less straightforward to functionalize directly via nucleophilic or electrophilic attack without ring-opening. However, modifications at this position are often achieved through multi-step synthetic sequences starting from different precursors.

Carbon-Carbon Bond Forming Reactions

Carbon-carbon bond-forming reactions are pivotal in elaborating the core structure of this compound. As mentioned, the generation of an enolate at the C-3 position enables reactions like aldol condensations and alkylations.

Furthermore, modern cross-coupling reactions can be envisioned for derivatives of this compound. For example, if a halogen atom is introduced at the C-3 or C-4 position of the pyrrolidinone ring, it could potentially participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce aryl, heteroaryl, or alkynyl groups.

Chemical Stability and Reactivity of the Furan Ring in this compound Derivatives

Investigation of Oxidative Decomposition Pathways

The furan moiety is known to be a potential metabolic liability in drug candidates due to its susceptibility to oxidative metabolism. This can lead to the formation of reactive metabolites that may cause toxicity. The oxidation of the furan ring in derivatives of this compound can proceed through various pathways.

One common pathway involves epoxidation of the furan double bond, followed by rearrangement to form a reactive α,β-unsaturated dicarbonyl species. This reactive intermediate can then be trapped by nucleophiles, such as glutathione (B108866) or cellular macromolecules.

Acid-Induced Transformations of Furyl Substituted Compounds

The furan ring is known for its susceptibility to various acid-induced transformations. mdpi.com This reactivity is a crucial consideration in synthetic strategies involving furyl-substituted compounds like this compound. Under acidic conditions, the furan moiety can undergo ring-opening, polymerization, or participate in cycloaddition reactions. For instance, the synthesis of pyrrolidones from highly reactive furyl-substituted donor-acceptor cyclopropanes can result in moderate yields, a phenomenon attributed to the furan ring's tendency to undergo acid-catalyzed side reactions. mdpi.com

Furthermore, the furan ring in certain heterocyclic systems is prone to oxidative decomposition, which can be initiated or accelerated by acidic environments. The furan can react with singlet oxygen in a [4+2] cycloaddition to form an unstable endoperoxide. nih.gov This intermediate can then undergo further transformations, such as Baeyer-Villager-type rearrangements or hydrolysis, leading to a variety of products including lactams, carboxylic acids, and bis-enones. nih.gov While not directly documented for this compound itself, this reactivity pattern for 2-furylquinolines highlights a potential transformation pathway for the furyl group under oxidative and potentially acidic conditions. nih.gov

Annulation and Ring Expansion Reactions to Form Fused Heterocyclic Systems

The this compound scaffold is a valuable building block for constructing more complex, fused heterocyclic systems through annulation and ring expansion reactions. Annulation reactions involve the formation of a new ring fused to the existing scaffold, while ring expansion strategies aim to create larger ring systems. whiterose.ac.uknih.gov These methods allow for the synthesis of diverse molecular architectures, including those with significant pharmacological interest. derpharmachemica.com

Pyrido-furo-pyrrolo-pyrimidine Architectures

A key synthetic strategy involves the reaction of lactams, such as 2-pyrrolidinone, with functionalized furo[2,3-b]pyridines to create complex fused systems. Specifically, new tetracyclic and pentacyclic heterocyclic systems like pyrido[3′,2′:4,5]furo[3,2-d]pyrrolo[1,2-a]pyrimidines can be synthesized. mdpi.com The process involves the reaction of ethyl 5-amino-3-(substituted)-6,7-dihydro-1H-cyclopenta nih.govumich.edufuro[2,3-b]pyridine-2-carboxylates with 2-pyrrolidinone in the presence of phosphorus oxychloride. mdpi.com This reaction leads to the simultaneous closure of two rings, forming the intricate pyrido-furo-pyrrolo-pyrimidine architecture in good yields. mdpi.com

Table 1: Examples of Synthesized Pyrido[3′,2′:4,5]furo[3,2-d]pyrrolo[1,2-a]pyrimidine Derivatives

| Compound ID | R¹ Substituent | Resulting Compound Name | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 5a | i-Pr | 3-Isopropyl-1,2,9,10,11,12-hexahydrocyclopenta[4″,5″]pyrido[3″,2″:4′,5′]furo[3′,2′:4,5]pyrimido[1,2-a]pyrrol-6(8H)-one | 72 | 292-294 |

| 5b | n-Bu | 3-Butyl-1,2,9,10,11,12-hexahydrocyclopenta[4″,5″]pyrido[3″,2″:4′,5′]furo[3′,2′:4,5]pyrimido[1,2-a]pyrrol-6(8H)-one | 75 | 302-304 |

| 5c | C₆H₁₁ | 3-Cyclohexyl-1,2,9,10,11,12-hexahydrocyclopenta[4″,5″]pyrido[3″,2″:4′,5′]furo[3′,2′:4,5]pyrimido[1,2-a]pyrrol-6(8H)-one | 73 | 314-316 |

| 5d | 2-Furyl | 3-(2-Furyl)-1,2,9,10,11,12-hexahydrocyclopenta[4″,5″]pyrido[3″,2″:4′,5′]furo[3′,2′:4,5]pyrimido[1,2-a]pyrrol-6(8H)-one | 78 | 328-330 |

Data sourced from Mamedov et al., 2021. mdpi.com

Other Condensed Heterocycles Incorporating the this compound Scaffold

The versatility of the pyrrolidinone ring system is further demonstrated by its use in synthesizing other condensed heterocycles, such as fused pyridines and quinolines. One notable method is the Povarov reaction, an aza-Diels-Alder reaction, which can be used to synthesize tetrahydroquinoline derivatives. researchgate.net For example, the reaction of an appropriate imine with 1-vinylpyrrolidin-2-one in the presence of a Lewis acid catalyst yields a tetrahydroquinoline ring fused with the pyrrolidinone moiety. researchgate.net

Additionally, condensation reactions of 4-arylmethylenepyrrolidine-2,3-diones (derived from the pyrrolidinone scaffold) with β-enaminones like ethyl β-aminocrotonate can produce adducts that, upon dehydrogenation, yield pyrrolo[3,4-b]pyridines. rsc.org Reductive cyclization of related o-nitrobenzylidene derivatives provides a route to pyrrolo[3,4-b]quinolines. rsc.org These reactions highlight how the pyrrolidinone core can be elaborated into various fused polycyclic systems.

Table 2: Annulation Reactions for Other Condensed Heterocycles

| Starting Pyrrolidinone Derivative | Reagent(s) | Fused Heterocyclic System | Reaction Type | Reference |

|---|---|---|---|---|

| 1-Vinylpyrrolidin-2-one | (E)-N-(4-bromophenyl)-1-(4-fluorophenyl)methanimine, BF₃·OEt₂ | Tetrahydroquinoline | Povarov Reaction | researchgate.net |

| 4-Arylmethylenepyrrolidine-2,3-dione | Ethyl β-aminocrotonate | Pyrrolo[3,4-b]pyridine | Condensation/ Dehydrogenation | rsc.org |

Biological Activities and Medicinal Chemistry Applications of 4 3 Furyl 2 Pyrrolidinone Analogues

Pharmacological Relevance of the Pyrrolidinone and Furyl Scaffolds

The 2-pyrrolidinone (B116388) ring, a five-membered lactam, is a cornerstone of many biologically active molecules. Its structural rigidity and capacity to form hydrogen bonds make it an excellent scaffold for designing compounds that can interact with various biological targets. Notably, the pyrrolidinone core is central to the racetam class of nootropic drugs, such as piracetam (B1677957) and its derivatives, which are known for their cognitive-enhancing effects. Beyond nootropic activity, pyrrolidinone derivatives have been extensively investigated for a multitude of pharmacological properties, including anticonvulsant, anxiolytic, antipsychotic, and anti-inflammatory activities. The versatility of the pyrrolidinone ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

Similarly, the furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent feature in numerous natural products and synthetic drugs. nih.gov Its aromaticity and the presence of the oxygen heteroatom contribute to its ability to engage in various interactions with biological macromolecules. The furan moiety is associated with a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. nih.govwisdomlib.org The incorporation of a furan ring into a drug candidate can influence its metabolic stability, pharmacokinetic properties, and binding affinity to target receptors. nih.gov

The conjugation of these two pharmacologically significant scaffolds in 4-(3-Furyl)-2-pyrrolidinone suggests a molecule with a high potential for diverse biological activities, leveraging the established properties of both the pyrrolidinone and furan moieties.

Table 1: Representative Bioactive Compounds Containing Pyrrolidinone or Furan Scaffolds

| Compound | Scaffold | Primary Biological Activity |

| Piracetam | Pyrrolidinone | Nootropic |

| Levetiracetam (B1674943) | Pyrrolidinone | Anticonvulsant |

| Doxapram | Pyrrolidinone | Respiratory Stimulant |

| Nitrofurantoin | Furan | Antibacterial |

| Rofecoxib | Furan | Anti-inflammatory (COX-2 inhibitor) |

| Furosemide | Furan | Diuretic |

Neuroactive and Psychotropic Potentials

Given the established neuropharmacological profiles of both pyrrolidinone and furan derivatives, analogues of this compound are prime candidates for investigation into their effects on the central nervous system.

The exploration of pyrrolidinone derivatives has also extended to their potential as anxiolytic agents. Studies on various analogues have shown promising results in animal models of anxiety, such as the elevated plus-maze and light-dark box tests. nih.govnih.gov The mechanism underlying these anxiolytic effects is often linked to the modulation of neurotransmitter systems, including the GABAergic and serotonergic pathways. nih.gov The furan moiety, present in some psychoactive compounds, could further contribute to the behavioral pharmacology of this compound analogues. While direct evidence for this specific compound is lacking, the combined structural features warrant investigation into its potential to modulate anxiety and other behavioral states.

The structural similarity of the 2-pyrrolidinone core to that of the racetam family of nootropics provides a strong rationale for investigating the cognitive-enhancing potential of this compound analogues. uran.ua Racetams are believed to exert their effects through various mechanisms, including the modulation of neurotransmitter systems (such as acetylcholine (B1216132) and glutamate) and the enhancement of neuronal plasticity. uran.uauran.ua The substituent at the 4-position of the pyrrolidinone ring is known to play a crucial role in determining the nootropic potency and specific pharmacological profile. uran.uaresearchgate.net The presence of the electron-rich furan ring could influence the molecule's interaction with relevant biological targets, potentially leading to novel nootropic effects. uran.ua

The neuroactive properties of pyrrolidinone and furan derivatives are mediated through their interactions with a variety of receptors and transporters in the central nervous system. Pyrrolidinone-based compounds have been shown to interact with targets such as SV2A (synaptic vesicle protein 2A), AMPA receptors, and voltage-gated calcium channels. Furan-containing molecules have also been implicated in interactions with various CNS targets. For this compound analogues, it would be crucial to investigate their binding affinities and functional activities at a range of CNS receptors and transporters to elucidate their mechanisms of action. Such studies would typically involve radioligand binding assays and functional assays to determine the specific molecular targets responsible for any observed neuropharmacological effects. While specific data for this compound is not available, the broader classes of compounds suggest potential interactions with receptors involved in epilepsy, anxiety, and cognitive processes. nih.govnih.gov

Table 2: Potential CNS Targets for this compound Analogues Based on Scaffold Activities

| Target Class | Specific Examples | Potential Pharmacological Effect |

| Ion Channels | Voltage-gated sodium channels, Voltage-gated calcium channels | Anticonvulsant |

| Neurotransmitter Receptors | GABA-A receptors, AMPA receptors, NMDA receptors | Anticonvulsant, Anxiolytic, Nootropic |

| Synaptic Proteins | Synaptic vesicle protein 2A (SV2A) | Anticonvulsant |

| Neurotransmitter Transporters | Serotonin transporters, Dopamine transporters | Antidepressant, Anxiolytic |

Anti-infective and Immunomodulatory Activities

Beyond the central nervous system, both the pyrrolidinone and furan scaffolds have been independently associated with anti-infective and immunomodulatory properties.

The furan ring is a key component of several established antimicrobial agents, most notably nitrofurantoin, which is used to treat urinary tract infections. wisdomlib.org The antimicrobial activity of furan derivatives is often attributed to their ability to be metabolized into reactive intermediates that can damage microbial DNA and other cellular components. nih.gov Numerous studies have explored the synthesis of novel furan-containing compounds with a broad spectrum of activity against bacteria and fungi. researchgate.netnih.govmdpi.com

The pyrrolidinone ring has also been incorporated into compounds with demonstrated antimicrobial and immunomodulatory effects. While less common than the furan moiety in this context, certain pyrrolidinone derivatives have exhibited activity against various pathogens. Furthermore, some compounds containing the pyrrolidinone scaffold have been shown to modulate inflammatory pathways, suggesting potential immunomodulatory applications.

The combination of these two scaffolds in this compound analogues suggests a potential for dual-action or synergistic anti-infective and immunomodulatory effects. However, dedicated studies are required to explore this potential and to determine the spectrum of activity and mechanisms of action of this specific class of compounds.

Antimicrobial (Antibacterial and Antifungal) Properties

Analogues of the this compound scaffold have demonstrated notable antimicrobial activities. The 2,3-pyrrolidinedione core, a close structural relative, has been the subject of investigations into novel antimicrobial agents. A library of these analogues has been evaluated for efficacy against challenging pathogens such as Staphylococcus aureus and its methicillin-resistant strain (MRSA). nih.gov

Research has highlighted the potent antibiofilm properties of these compounds. Biofilms are communities of microorganisms encased in a self-produced matrix, which confers increased resistance to conventional antibiotics. Certain 2,3-pyrrolidinedione analogues have exhibited significant inhibition of biofilm formation at concentrations that are not lethal to the planktonic (free-floating) bacteria. nih.gov This suggests a mechanism that interferes with the bacterial processes of adhesion and colonization, which are critical early steps in biofilm development. For instance, select analogues demonstrated over 80% biofilm inhibition at a concentration of 40 μM, while showing only modest direct antibacterial potency with Minimum Inhibitory Concentrations (MIC) between 16–32 μg/mL. nih.gov This specific targeting of biofilm formation is a promising strategy for developing adjuvants to existing antibiotic therapies. nih.gov

The following table summarizes the antimicrobial activity of selected 2,3-pyrrolidinedione analogues:

| Compound | Target Organism | Activity Type | Concentration | % Inhibition | MIC (μg/mL) |

| Analogue 1 | S. aureus | Antibiofilm | 40 μM | >80% | 16-32 |

| Analogue 6 | S. aureus | Antibiofilm | 40 μM | >80% | 16-32 |

| Analogue 13 | S. aureus | Antibiofilm | 40 μM | >80% | 16-32 |

The exploration of furan-containing compounds has also revealed broad-spectrum antibacterial activity. For example, certain 2,4-disubstituted furan derivatives have shown efficacy against Escherichia coli and Proteus vulgaris. ijabbr.com The incorporation of the furan moiety into the pyrrolidinone scaffold is therefore a rational approach to developing novel antibacterial agents.

Antiviral Efficacy (e.g., SARS-CoV-2, DENV2)

The furan nucleus is a key component in a number of compounds exhibiting antiviral properties. wisdomlib.org While direct studies on this compound analogues are limited, research on structurally related compounds provides strong evidence for their potential antiviral applications.

For instance, analogues of furanyl methylidene rhodanine (B49660) have demonstrated broad-spectrum inhibitory activity against a range of enveloped viruses. researchgate.net These compounds have shown efficacy against SARS-CoV-2 and its variants by targeting the viral envelope, thereby inhibiting viral entry into host cells. researchgate.net The mechanism is believed to involve interaction with the lipid membrane of the virus. researchgate.net

Furthermore, research into inhibitors for other significant viral pathogens has highlighted the importance of furan-containing scaffolds. For example, certain 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogues have been identified as promising antiviral agents against flaviviruses such as Zika virus (ZIKV) and Dengue virus (DENV). researchgate.net Selected compounds from this class showed greater than 90% protection against DENV. researchgate.net These findings underscore the therapeutic potential of incorporating a furan ring within heterocyclic systems for the development of novel antiviral drugs.

Antitrypanosomal Potential

The development of new therapeutics for neglected tropical diseases such as Human African Trypanosomiasis, caused by Trypanosoma brucei, is a global health priority. Furan-containing compounds have shown promise in this area. Diphenyl furan derivatives have been investigated for their antitrypanosomal activity, with some compounds exhibiting potent effects with IC50 values in the nanomolar range. nih.gov

The pyrrolidinone ring is also a valuable scaffold in the design of antitrypanosomal agents. Fluoroquinolones featuring pyrrolidinyl substitutions have been shown to possess antitrypanosomal activity. researchgate.netnih.gov These compounds are believed to act by inhibiting type II DNA topoisomerase in the parasite. researchgate.netnih.gov The structure-activity relationship studies in this class of compounds revealed that the nature of the substituent on the pyrrolidine (B122466) ring significantly influences their potency. researchgate.netnih.gov

Additionally, pyrrolidine derivatives have been explored as inhibitors of trypanosomal phosphodiesterase B1 (TbrPDEB1), an enzyme essential for parasite proliferation. nih.gov The replacement of the pyrrolidinone moiety with other five-membered rings has been a strategy to enhance potency against this target. nih.gov The combination of the furan and pyrrolidinone motifs in this compound could therefore lead to novel compounds with significant antitrypanosomal potential.

Anti-inflammatory and Antioxidant Modulations

Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases. Furan and pyrrolidinone derivatives have independently been investigated for their ability to modulate these pathological processes. wisdomlib.orgnih.govresearchgate.netnih.gov

The furan moiety is also associated with anti-inflammatory properties. wisdomlib.org The combination of these two pharmacophores in this compound analogues suggests a strong potential for dual anti-inflammatory and antioxidant activity. Such compounds could be valuable in the treatment of conditions characterized by both inflammation and oxidative damage.

The following table presents data on the antioxidant activity of selected pyrrolidin-2-one derivatives:

| Compound | Assay | Activity |

| EP-40 | Antioxidant Assay | Significant |

| 4b (4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one) | DPPH Radical Scavenging | Promising |

Antineoplastic and Anticancer Investigations

The search for novel anticancer agents is a continuous effort in medicinal chemistry. Both furan and pyrrolidinone scaffolds are present in a variety of compounds with demonstrated antineoplastic activity. mdpi.comresearchgate.netfrontiersin.org

Furfurylidene 4-piperidone (B1582916) analogues, which share a similar structural motif with the target compound, have been synthesized and evaluated for their cytotoxic properties. researchgate.netnih.gov In vitro studies using MTT and SRB assays against leukemia and colon cancer cell lines have shown significant cytotoxicity for some of these compounds. researchgate.netnih.gov For example, compounds 2d and 3d from a synthesized series displayed notable cytotoxicity against the Molt-4 human cell line. nih.gov

Pyrrolidone derivatives have also been extensively studied for their anticancer potential. mdpi.comfrontiersin.org A series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives has been synthesized and investigated for their in vitro anticancer activity. mdpi.com The 3,4,5-trimethoxyphenyl moiety is a known pharmacophore in anticancer drug design, and its combination with the pyrrolidinone ring has yielded promising results. mdpi.com The antiproliferative activity of these compounds is often attributed to their ability to inhibit critical cellular targets such as tubulin. mdpi.com

The integration of a furan ring with a pyrrolidinone core in this compound analogues presents a compelling strategy for the development of new antineoplastic agents.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Understanding the relationship between the chemical structure of a compound and its biological activity (SAR) and physicochemical properties (SPR) is fundamental to rational drug design. For analogues of this compound, SAR and SPR analyses guide the optimization of lead compounds to enhance their potency, selectivity, and drug-like properties. nih.govnih.govrsc.orgnih.govmdpi.comkcl.ac.ukmdpi.comkcl.ac.uk

Systematic modifications of the pyrrolidinone and related scaffolds have provided valuable insights into the structural requirements for various biological activities.

In the context of antimicrobial activity , studies on 2,3-pyrrolidinedione analogues have shown that substitutions at the N-position and the 4-position of the pyrrolidinedione core are critical for both antimicrobial and antibiofilm properties. nih.gov For instance, N-aryl, N-p-fluoro-aryl, and N-pentyl analogues have been identified as particularly promising. nih.gov

For antitrypanosomal activity , SAR studies of fluoroquinolones with pyrrolidinyl substitutions have indicated that bulky substituents at the C-7 position of the fluoroquinolone core and modifications to the pyrrolidine ring itself can significantly increase potency. researchgate.netnih.gov

In the realm of anti-inflammatory activity , research on pyrrolidine amide derivatives as inhibitors of N-acylethanolamine acid amidase (NAAA) has shown that small, lipophilic substituents on the terminal phenyl group are preferred for optimal potency. rsc.org

The following table summarizes key SAR findings for pyrrolidinone and related analogues:

| Biological Activity | Scaffold | Key Substituent Effects |

| Antimicrobial | 2,3-Pyrrolidinedione | N-aryl, N-p-fluoro-aryl, and N-pentyl substitutions enhance activity. |

| Antitrypanosomal | Fluoroquinolone-pyrrolidine | Bulky substituents on the pyrrolidine ring increase potency. |

| Anti-inflammatory (NAAA inhibition) | Pyrrolidine amide | Small, lipophilic substituents on the terminal phenyl group are optimal. |

Impact of Stereochemistry on Pharmacological Profiles

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a fundamental determinant of its interaction with biological targets, which are themselves chiral entities. In the context of this compound analogues, the chiral center at the 4-position of the pyrrolidinone ring gives rise to distinct stereoisomers, each potentially possessing a unique pharmacological profile. The spatial orientation of the furan moiety can significantly influence the binding affinity and efficacy of these compounds at their target receptors or enzymes.

While specific studies on the stereoisomers of this compound itself are not extensively documented in publicly available research, the profound impact of stereochemistry is a well-established principle in medicinal chemistry. For instance, in related pyrrolidine-containing structures, the orientation of substituents has been shown to dramatically alter biological activity. It is therefore highly probable that the (R) and (S) enantiomers of this compound analogues would exhibit different potencies and selectivities towards their biological targets. A comprehensive understanding of these stereochemical nuances is paramount for the rational design of more effective and safer therapeutic agents based on this scaffold.

Scaffold Repurposing Strategies in Drug Discovery

Scaffold repurposing, also known as scaffold hopping, is a powerful strategy in drug discovery that involves replacing the core molecular framework of a known active compound with a structurally different but functionally equivalent scaffold. This approach aims to identify novel chemotypes with improved properties, such as enhanced potency, better selectivity, favorable pharmacokinetic profiles, or novel intellectual property positions.

The this compound scaffold represents a promising starting point for such repurposing endeavors. Its inherent structural features, including a lactam ring and an aromatic furan moiety, provide key pharmacophoric elements that can be mimicked by other chemical frameworks. By retaining the essential pharmacophoric groups responsible for biological activity while modifying the central core, medicinal chemists can explore new areas of chemical space and potentially discover compounds with entirely new therapeutic applications.

For example, the furan ring could be replaced by other five- or six-membered heterocycles to probe different electronic and steric interactions with the target protein. Similarly, the pyrrolidinone core could be substituted with other lactam structures or even acyclic linkers to alter the conformational properties of the molecule. These modifications, guided by computational modeling and structure-activity relationship (SAR) studies, can lead to the identification of novel drug candidates with optimized pharmacological profiles. The application of scaffold repurposing to the this compound framework holds considerable promise for the development of next-generation therapeutics.

Computational and Theoretical Investigations of 4 3 Furyl 2 Pyrrolidinone Systems

Reaction Mechanism Elucidation and Prediction

A thorough search for computational studies aimed at elucidating the reaction mechanisms involved in the synthesis or reactivity of 4-(3-Furyl)-2-pyrrolidinone has yielded no specific results. Such studies are crucial for understanding the formation of chemical bonds and for optimizing reaction conditions.

No quantum chemical calculations detailing the transition states and intermediates in the formation or reactions of this compound have been found in the surveyed literature. These types of studies would typically involve methods like Density Functional Theory (DFT) to map out the energy landscape of a reaction, providing critical insights into its feasibility and kinetics.

Similarly, there is no available research that computationally rationalizes the regio- and stereoselectivity of reactions involving this compound. For a molecule with stereocenters and multiple reactive sites, computational models are invaluable for predicting which isomers are likely to form, a key consideration in synthetic chemistry and drug design.

Conformational Landscape and Dynamic Behavior Analysis

An in-depth analysis of the conformational landscape and dynamic behavior of this compound through computational means has not been reported. Such an analysis would explore the different spatial arrangements (conformers) of the molecule and their relative energies, which is fundamental to understanding its physical properties and biological activity. Techniques like molecular dynamics simulations would be instrumental in exploring this landscape.

Molecular Modeling of Biological Interactions

Molecular modeling is a cornerstone of modern drug discovery, used to predict how a molecule might interact with a biological target. However, no specific molecular modeling studies featuring this compound have been identified.

There are no published studies that report on the docking of this compound into the active site of any protein. Ligand-protein docking simulations predict the preferred orientation of a molecule when bound to a protein, and scoring functions are used to estimate the strength of this interaction. The absence of such data means that the potential biological targets of this compound remain computationally unexplored.

More advanced computational methods like Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, which provide a higher level of theory for understanding binding energetics, have not been applied to this compound according to available literature. These simulations are particularly useful for obtaining accurate estimates of binding free energies and for studying reactions within enzyme active sites.

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to analyze the electronic properties of heterocyclic compounds. nih.govnih.gov Such analyses for this compound would provide insights into its stability, reactivity, and potential interaction with biological targets.

Key parameters derived from electronic structure analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a large gap suggests high stability and low reactivity. nih.gov For molecules containing conjugated π-systems like the furan (B31954) ring, delocalization of electrons can influence these frontier orbitals. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors, rooted in conceptual DFT, provide a quantitative basis for the Hard and Soft Acids and Bases (HSAB) principle.

Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Hardness is a measure of the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A higher hardness value indicates greater stability.

Electronegativity (χ): This is the power of an atom or group of atoms to attract electrons towards itself and is calculated as χ = -μ.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).

Local reactivity can be assessed through Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net This would be particularly useful for understanding how this compound might interact with biological macromolecules. The molecular electrostatic potential (MEP) map is another valuable tool that visually represents the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Table 1: Illustrative Global Reactivity Descriptors for a Heterocyclic Compound

| Descriptor | Formula | Typical Interpretation |

| HOMO Energy | EHOMO | Electron-donating ability |

| LUMO Energy | ELUMO | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |

This table provides a conceptual overview of reactivity descriptors. Specific values for this compound would require dedicated DFT calculations.

Predictive Modeling for Biological Activity (e.g., PASS Prediction)

Predictive modeling plays a crucial role in modern drug discovery by screening virtual compounds for potential biological activities, thereby prioritizing synthetic efforts. Quantitative Structure-Activity Relationship (QSAR) models are developed for series of compounds to correlate their chemical structures with biological activities. nih.govnih.govscispace.com For a novel compound like this compound, a preliminary screening of its potential biological activities can be performed using tools like PASS (Prediction of Activity Spectra for Substances).

The PASS online tool is a machine-learning-based software that predicts a wide spectrum of biological activities for a given chemical structure. farmaceut.org The prediction is based on the structure-activity relationships derived from a large training set of known biologically active compounds. The output of a PASS prediction is a list of potential biological activities, each with a corresponding probability of being active (Pa) and inactive (Pi). farmaceut.org

The Pa and Pi values range from 0 to 1. A higher Pa value suggests a higher likelihood that the compound exhibits a particular activity. Generally, activities with Pa > 0.7 are considered highly probable, while those with Pa between 0.5 and 0.7 are deemed possible. Activities with Pa < 0.5 are less likely. These predictions can encompass a wide range of effects, including pharmacological actions, mechanisms of action, and potential toxicity. farmaceut.org

For this compound, a PASS prediction could suggest a variety of potential activities based on the presence of the pyrrolidinone and furan scaffolds, both of which are found in numerous biologically active molecules. nih.govmdpi.comijabbr.com For instance, the pyrrolidinone ring is a core structure in several classes of therapeutic agents, and furan derivatives are known for a broad spectrum of biological effects. mdpi.comijabbr.com The PASS prediction would help to generate hypotheses about the potential therapeutic applications of this compound, which could then be validated through targeted in vitro and in vivo experiments.

Table 2: Example of a Conceptual PASS Prediction Output

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) | Interpretation |

| Anti-inflammatory | 0.650 | 0.025 | Possible activity |

| Neuroprotective | 0.580 | 0.040 | Possible activity |

| Anticonvulsant | 0.450 | 0.080 | Less likely |

| Antibacterial | 0.320 | 0.150 | Less likely |

This table is a hypothetical representation of a PASS prediction for a novel compound and does not represent actual data for this compound.

It is important to note that in silico predictions from tools like PASS are probabilistic and require experimental verification. However, they serve as a valuable initial screening tool to guide the drug discovery and development process.

Role of 4 3 Furyl 2 Pyrrolidinone As a Versatile Synthetic Building Block

Precursors for Complex Polycyclic Natural Products

The furan (B31954) ring within the 4-(3-Furyl)-2-pyrrolidinone scaffold is a masked 1,4-dicarbonyl equivalent and a versatile diene or dienophile in cycloaddition reactions, making it an exceptionally useful precursor for the synthesis of complex polycyclic natural products. nih.gov A key strategy involves the intramolecular cyclization between the furan ring and an iminium cation, a transformation that has been successfully applied to the synthesis of the core structures of various alkaloids. researchgate.net

This approach, known as the furan-iminium cation cyclization, facilitates the construction of fused heterocyclic systems that are characteristic of many biologically active natural products. researchgate.net For instance, this methodology is central to synthetic routes targeting manzamine alkaloids, which are known for their complex polycyclic structures. In these syntheses, the furan acts as a nucleophile, attacking an electrophilic iminium ion generated from the pyrrolidine-related part of the molecule, thereby forging a new carbon-carbon bond and creating a new ring system.

Key Transformations in Polycyclic Synthesis:

| Starting Scaffold Feature | Reaction Type | Resulting Structure | Application Example |

| Furan Ring | Intramolecular Cycloaddition | Fused Heterocyclic System | Core skeleton of Nakadomarin A |

| Furan Ring | Furan-Iminium Cation Cyclization | Bridged Polycyclic Alkaloid | Manzamine Alkaloids |

| Pyrrolidinone Ring | Ring-Opening/Expansion | Macrocyclic Structures | Cembranoid Natural Products |

The inherent stereochemistry of the pyrrolidinone ring can also be leveraged to control the stereochemical outcome of subsequent reactions, which is critical in the total synthesis of natural products where precise three-dimensional arrangement of atoms is required. nih.gov The ability to build upon the this compound core allows for the efficient assembly of complex molecular architectures that would be challenging to produce otherwise. researchgate.netnih.gov

Application in the Development of New Organocatalysts and Chiral Ligands

The chiral pyrrolidine (B122466) framework is a privileged scaffold in asymmetric organocatalysis, famously exemplified by proline and its derivatives. nih.govnih.gov The this compound structure serves as a valuable platform for developing new generations of organocatalysts and chiral ligands by introducing the furyl group as a sterically and electronically tunable substituent.

Modifications to the pyrrolidine scaffold, including substitution at the 4-position, are a common strategy to optimize catalyst efficiency and selectivity. nih.gov The furan moiety in this compound can influence the catalyst's performance in several ways:

Steric Hindrance: The bulky furyl group can create a specific chiral environment around the catalytic site, enhancing facial selectivity in reactions such as Michael additions or aldol (B89426) condensations.

Electronic Effects: The electron-rich nature of the furan ring can modulate the electronic properties of the catalyst, potentially influencing the stability of key intermediates in the catalytic cycle.

Secondary Interactions: The oxygen atom in the furan ring can engage in non-covalent interactions, such as hydrogen bonding with the substrate, which can help to orient the substrate for a highly stereoselective transformation. researchgate.net

Researchers have developed extensive libraries of pyrrolidine-based organocatalysts, demonstrating that subtle structural changes can lead to significant improvements in catalytic activity and enantioselectivity. nih.gov Catalysts derived from substituted pyrrolidines have been shown to be highly effective in promoting asymmetric Michael additions of aldehydes to nitroolefins, a key carbon-carbon bond-forming reaction. nih.govresearchgate.net

Performance of Pyrrolidine-Based Organocatalysts in Asymmetric Michael Addition:

| Catalyst Type | Substrate 1 | Substrate 2 | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Diarylprolinol Silyl Ether | Aldehyde | Nitroolefin | High | High | >99 |

| 4-Hydroxyprolinamide | Aldehyde | Nitroolefin | Moderate to High | Variable | Up to 95 |

| Pyrrolidine-Sulfonamide | Aldehyde | Nitroolefin | High | >95:5 | Up to 98 |

The development of catalysts based on the this compound scaffold fits within the broader strategy of creating structurally diverse catalysts to address a wide range of synthetic challenges. nih.gov

Scaffold for Combinatorial Chemistry and Library Synthesis

The structural rigidity and functional group handles of this compound make it an ideal scaffold for combinatorial chemistry and the synthesis of compound libraries. ijpsr.com A scaffold is a core molecular structure upon which a variety of substituents can be appended to rapidly generate a large number of structurally related compounds. nih.gov Pyrrolidine-based scaffolds are frequently used in the generation of libraries for drug discovery due to their prevalence in natural products and their proven biological relevance. figshare.comnih.gov

The this compound molecule offers several points for diversification:

Pyrrolidinone Nitrogen: The nitrogen atom can be acylated, alkylated, or arylated with a wide range of building blocks.

Furan Ring: The furan ring can be functionalized through electrophilic aromatic substitution, lithiation followed by quenching with an electrophile, or participation in cycloaddition reactions.

Pyrrolidinone Ring: The carbon atoms of the lactam ring can be further substituted, or the ring can be opened to generate linear structures, adding another layer of diversity.

This multi-point diversification allows for the exploration of a vast chemical space around a central, privileged core. nih.gov The "split-and-pool" synthesis strategy is often employed in combinatorial chemistry, where a solid support is divided into portions, each is reacted with a different building block, and then the portions are recombined. nih.gov This process allows for the exponential generation of new compounds. The pyrrolidine scaffold is well-suited for such solid-phase synthesis techniques. nih.gov The resulting libraries of compounds can then be screened for biological activity, such as enzyme inhibition, to identify new lead molecules for drug development. researchgate.net

Emerging Research Directions and Future Prospects for 4 3 Furyl 2 Pyrrolidinone Research

Advancements in Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly pivotal in the synthesis of heterocyclic compounds. For derivatives of 2-pyrrolidinone (B116388), research is actively pursuing methodologies that minimize environmental impact through the use of eco-friendly solvents, catalyst-free reactions, and energy-efficient processes.

One promising approach is the adoption of multicomponent reactions (MCRs) in benign solvents like ethanol (B145695). These reactions offer the advantage of simplicity and employ readily available and cost-effective starting materials to construct complex molecules in a single step. For instance, a general synthesis of substituted 3-pyrroline-2-ones has been achieved using an MCR with ethanol as an environmentally friendly solvent and citric acid as a green additive.

Furthermore, solvent-free and catalyst-free conditions represent an ideal in green synthesis. A notable development in this area is the synthesis of novel 2-pyrrolidinone analogs through the reaction of primary amines, alkyl acetoacetates, and maleic anhydride (B1165640) under neat grinding conditions at room temperature. This method is characterized by its mild reaction conditions, short reaction times, high yields, and straightforward work-up, making it an attractive strategy for the synthesis of 4-(3-furyl)-2-pyrrolidinone.

Biocatalysis is another cornerstone of green chemistry, offering high stereoselectivity under mild conditions. The use of enzymes, such as laccases, has been demonstrated in the synthesis of highly functionalized pyrrolidine-2,3-diones. This enzymatic approach facilitates the creation of complex chiral structures, a direction that could be adapted for the stereoselective synthesis of this compound enantiomers.

| Synthetic Approach | Key Features | Potential for this compound Synthesis |

| Multicomponent Reactions (MCRs) | One-pot synthesis, use of eco-friendly solvents (e.g., ethanol). | Efficient construction of the polysubstituted pyrrolidinone core. |

| Solvent- and Catalyst-Free | Grinding/neat conditions, room temperature, short reaction times. | A highly sustainable and atom-economical route to the target molecule. |

| Biocatalysis | Use of enzymes (e.g., laccases), high stereoselectivity, mild conditions. | Enantioselective synthesis of chiral this compound derivatives. |

Exploration of Novel Therapeutic Areas and Biological Targets

The pyrrolidinone and furan (B31954) moieties are prevalent in a vast array of biologically active compounds, suggesting a rich pharmacological potential for this compound. Current research on related structures provides a roadmap for exploring its therapeutic applications.

Anticancer Activity: The 2-pyrrolidinone scaffold has been identified as a promising framework for the development of anticancer agents. Studies have shown that 2-pyrrolidinone itself, isolated from Brassica oleracea, exhibits in vitro cytotoxicity against human cancer cell lines, inducing apoptosis and causing cell cycle arrest at the G0/G1 phase. This suggests that this compound and its derivatives could be investigated as potential antiproliferative agents. Further research into diphenylamine-pyrrolidin-2-one-hydrazone derivatives has identified compounds with selective activity against prostate and melanoma cancer cell lines.

Neurological Disorders: Derivatives of the pyrrolidinone class, such as piracetam (B1677957), are known for their cognitive-enhancing effects. More specifically, certain 4-hetaryl-2-pyrrolidones have been shown to possess nootropic and anxiolytic activities. Given the structural similarity, this compound could be a candidate for investigation in the context of neurological disorders, including cognitive decline and anxiety.

Enzyme Inhibition: The pyrrolidinone ring is a key component in inhibitors of various enzymes. For example, 4,5-disubstituted cis-pyrrolidinones have been identified as inhibitors of 17β-hydroxysteroid dehydrogenase type II, an enzyme implicated in osteoporosis. The furan ring also contributes to the biological activity of many enzyme inhibitors. This dual functionality within this compound makes it a compelling candidate for screening against a range of enzymatic targets implicated in various diseases.

| Potential Therapeutic Area | Rationale Based on Related Compounds | Potential Biological Targets |

| Oncology | 2-pyrrolidinone induces apoptosis and cell cycle arrest in cancer cells. Diphenylamine-pyrrolidin-2-one derivatives show selective anticancer activity. | Key proteins in cell cycle regulation and apoptosis pathways. |

| Neurology | Pyrrolidinone derivatives like piracetam are cognitive enhancers. 4-Hetaryl-2-pyrrolidones exhibit nootropic and anxiolytic properties. | Receptors and enzymes in the central nervous system associated with cognition and anxiety. |

| Enzyme Inhibition | The pyrrolidinone scaffold is present in inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase. The furan moiety is also a common feature in many bioactive molecules that target enzymes. | A wide range of enzymes, including dehydrogenases, kinases, and proteases, depending on the specific substitutions on the this compound scaffold. |

Integration of Advanced Computational Tools for Rational Design and Optimization

The development of novel derivatives of this compound can be significantly accelerated through the use of advanced computational tools. In silico methods such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations are invaluable for the rational design and optimization of bioactive molecules.

QSAR Analysis: QSAR modeling can establish a mathematical relationship between the chemical structure of this compound derivatives and their biological activity. By identifying key molecular descriptors that influence a particular biological effect, QSAR can guide the synthesis of more potent and selective compounds.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. For this compound, molecular docking can be employed to screen for potential biological targets and to understand the molecular interactions that govern its binding affinity. This information is crucial for optimizing the scaffold to enhance its therapeutic efficacy.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. This can help to assess the stability of the binding interactions predicted by molecular docking and to understand the conformational changes that may occur upon binding.

The application of these computational approaches can streamline the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success, thereby saving time and resources.

Development of Functional Materials and Probes Based on the this compound Scaffold

Beyond its potential in medicinal chemistry, the this compound scaffold holds promise for the development of novel functional materials and chemical probes. The inherent properties of the furan and pyrrolidinone rings can be harnessed for applications in materials science.

Polymer Chemistry: Furan-based compounds are recognized as valuable platform chemicals derived from biomass, serving as precursors to polymers. The furan moiety in this compound can potentially undergo polymerization or be incorporated into polymer backbones to create new materials with unique thermal and mechanical properties. For example, furan derivatives are used in the synthesis of polyesters and polyamides.

Functional Dyes and Probes: The heterocyclic nature of the this compound structure makes it a candidate for the development of functional dyes and fluorescent probes. Modifications to the scaffold could lead to compounds with interesting photophysical properties, which could be exploited for applications in bioimaging and sensing.

Solvents and Specialty Chemicals: The pyrrolidinone ring is a component of versatile solvents, with 2-pyrrolidone itself being a polar solvent. Tetrahydrofuran (THF), a saturated analog of furan, is also a widely used solvent and a precursor to polymers. While the direct application of this compound as a solvent may be limited, its derivatives could find use as specialty chemicals or intermediates in various industrial applications.

The exploration of this compound in materials science is still in its infancy. However, the versatility of its constituent heterocyclic rings suggests a wide range of potential applications that are yet to be discovered.

Q & A

Basic: What synthetic methodologies are recommended for 4-(3-Furyl)-2-pyrrolidinone, and how do reaction parameters affect yield?

Methodological Answer: